4-amino-N'-{(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide
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Overview
Description
4-AMINO-N’-{(E)-[3-HYDROXY-5-(HYDROXYMETHYL)-2-METHYL-4-PYRIDINYL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZONAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyridine ring, hydroxymethyl groups, and an oxadiazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-AMINO-N’-{(E)-[3-HYDROXY-5-(HYDROXYMETHYL)-2-METHYL-4-PYRIDINYL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents such as ethanol or dimethylformamide (DMF) to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
4-AMINO-N’-{(E)-[3-HYDROXY-5-(HYDROXYMETHYL)-2-METHYL-4-PYRIDINYL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZONAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 4-AMINO-N’-{(E)-[3-HYDROXY-5-(HYDROXYMETHYL)-2-METHYL-4-PYRIDINYL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and influencing various cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or modulate receptor signaling pathways, leading to changes in cellular function .
Comparison with Similar Compounds
Compared to other similar compounds, 4-AMINO-N’-{(E)-[3-HYDROXY-5-(HYDROXYMETHYL)-2-METHYL-4-PYRIDINYL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZONAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Pyridine derivatives: These compounds share the pyridine ring but may lack the hydroxymethyl or oxadiazole groups.
Properties
Molecular Formula |
C11H13N7O3 |
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Molecular Weight |
291.27 g/mol |
IUPAC Name |
4-amino-N'-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C11H13N7O3/c1-5-9(20)7(6(4-19)2-14-5)3-15-16-10(12)8-11(13)18-21-17-8/h2-3,19-20H,4H2,1H3,(H2,12,16)(H2,13,18)/b15-3+ |
InChI Key |
WTCXLPRUVJRAJN-CRKCGEKBSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N/N=C(/C2=NON=C2N)\N)CO |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NN=C(C2=NON=C2N)N)CO |
Origin of Product |
United States |
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